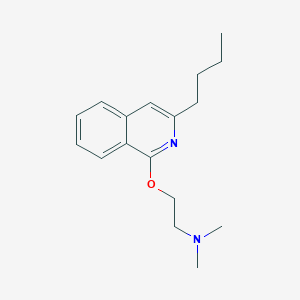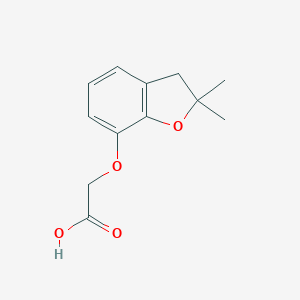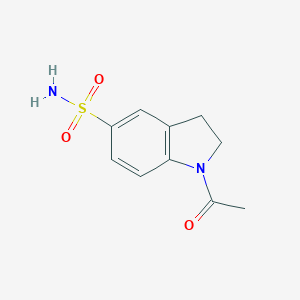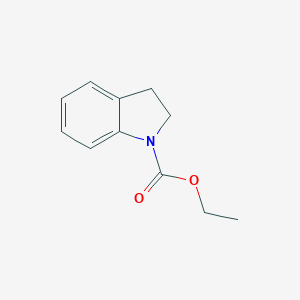
S-phenyl 2-aminobenzenecarbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-phenyl 2-aminobenzenecarbothioate, also known as phenylthiocarbamide (PTC), is a chemical compound that is widely used in scientific research. PTC is a tasteless white powder that has a bitter taste for some individuals due to genetic differences. The compound has been used in various studies to investigate the mechanism of taste perception and as a tool to study genetic variation.
作用机制
PTC binds to specific taste receptors on the tongue, which triggers a signal to the brain indicating the presence of bitterness. The exact mechanism of action is not fully understood, but it is believed that PTC interacts with a specific set of taste receptors that are responsible for detecting bitter compounds.
Biochemical and Physiological Effects
PTC has been shown to have no significant biochemical or physiological effects on the body. However, some individuals may experience a bitter taste sensation when exposed to PTC due to genetic differences in taste receptors.
实验室实验的优点和局限性
PTC is a useful tool in scientific research, as it allows researchers to investigate the genetics of taste perception. The compound is relatively easy to synthesize, and its bitter taste makes it a useful tool for studying genetic variation. However, PTC is not without limitations. The compound can only be used to investigate the genetics of bitter taste perception and cannot be used to study other taste modalities.
未来方向
There are several future directions for research involving PTC. One area of research is investigating the role of taste receptors in other physiological processes, such as the regulation of appetite and metabolism. Additionally, researchers may investigate the genetic variation in taste receptors and its potential role in disease susceptibility. Finally, PTC may be used as a tool to study the genetics of other sensory modalities, such as smell and touch.
合成方法
PTC can be synthesized by reacting aniline with carbon disulfide and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield PTC. The synthesis process is relatively simple and can be performed in a laboratory setting.
科学研究应用
PTC has been widely used as a tool in scientific research to investigate the genetics of taste perception. The compound is used to determine an individual's ability to taste bitterness, and it has been found that genetic variation in taste receptors is responsible for the differences in sensitivity to PTC.
属性
| 63940-21-6 | |
分子式 |
C13H11NOS |
分子量 |
229.3 g/mol |
IUPAC 名称 |
S-phenyl 2-aminobenzenecarbothioate |
InChI |
InChI=1S/C13H11NOS/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2 |
InChI 键 |
BYPVBOGKNPXJDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2N |
规范 SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)

![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)

![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)









